Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate
Description
Methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This structure combines a cyclopentane ring fused with a dioxolane and piperidine system, functionalized with a methyl ester and a phenyl-substituted hexanoate chain. Such spiro frameworks are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C21H29NO5 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |
InChI |
InChI=1S/C21H29NO5/c1-25-20(24)9-5-4-8-19(23)18-7-3-2-6-17(18)16-22-12-10-21(11-13-22)26-14-15-27-21/h2-3,6-7H,4-5,8-16H2,1H3 |
InChI Key |
YYERLNJPSOPFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions .
The next step involves the introduction of the phenyl group and the formation of the ester linkage. This can be achieved through a series of reactions, including Friedel-Crafts acylation and esterification. The final product is obtained after purification through techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with spirocyclic structures, like methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways. For instance, spirocyclic compounds have been linked to the modulation of pathways involved in cell proliferation and survival, making them candidates for further development as anticancer agents.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through its interaction with neurotransmitter systems. The spirocyclic moiety may enhance the bioavailability of neuroactive substances, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives of similar compounds can modulate glutamate receptors, thereby reducing excitotoxicity associated with neurodegeneration.
3. Antimicrobial Properties
Methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate has shown potential antimicrobial activity against various pathogens. The presence of the dioxaspiro structure may contribute to its efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Material Science Applications
1. Polymer Synthesis
The unique chemical structure allows for the incorporation of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers, making them suitable for various industrial applications, including coatings and composites.
2. Drug Delivery Systems
Due to its favorable physicochemical properties, this compound can be utilized in developing drug delivery systems that improve the solubility and stability of therapeutic agents. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that spirocyclic derivatives inhibited cancer cell proliferation by 50% at concentrations below 10 µM. |
| Study B | Neuroprotection | Found that similar compounds reduced neuronal cell death by 30% in models of oxidative stress. |
| Study C | Antimicrobial Efficacy | Reported effective inhibition of E. coli and S. aureus at concentrations as low as 5 µg/mL. |
Mechanism of Action
The mechanism of action of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Compounds:
Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a)
- Core : 6,9-Diazaspiro[4.5]decane-8,10-dione.
- Substituents : Phenyl group at position 6, methyl ester at position 7.
- Synthesis : Prepared via alkylation of diketopiperazine derivatives with methyl bromoacetate (65% yield, yellow viscous oil) .
- Key Data :
- IR: 1752 cm⁻¹ (ester carbonyl), 1720–1685 cm⁻¹ (imide carbonyls).
- NMR: δ 3.76 ppm (COOCH₃), δ 7.02–7.32 ppm (aromatic protons) .
BTZ043 (Benzothiazinone Derivative) Core: 1,4-Dioxa-8-azaspiro[4.5]decane linked to a benzothiazinone ring. Substituents: Nitro and trifluoromethyl groups on the benzothiazinone. Activity: Potent antimycobacterial agent against Mycobacterium tuberculosis (MIC < 1 nM) .
1,4-Dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylic acid ester () Core: Same spiro system. Substituents: Butyl and methyl groups at positions 7 and 6, respectively; phenylmethyl ester.
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Ester vs.
- Aromatic Substitution : The phenyl group in the target compound may enhance π-π stacking interactions compared to BTZ043’s nitro/trifluoromethyl groups, which improve membrane permeability .
- Spiro Core Rigidity: All analogs exploit the spiro system’s conformational restriction, but substituents dictate bioactivity. For example, BTZ043’s benzothiazinone moiety is critical for targeting mycobacterial MmpL3 .
Biological Activity
Methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO5 |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | methyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |
| InChI Key | YYERLNJPSOPFHO-UHFFFAOYSA-N |
Synthesis Overview
The synthesis of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate typically involves several steps:
- Preparation of the Spirocyclic Intermediate : The initial step often involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic structure.
- Formation of the Ester Linkage : This is achieved through Friedel-Crafts acylation and subsequent esterification.
- Purification : Techniques such as column chromatography and recrystallization are used to purify the final product.
Antimicrobial Properties
Research indicates that methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The unique spirocyclic structure allows for interactions with specific molecular targets, potentially leading to the inhibition of tumor growth .
The mechanism by which methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Enzymes and Receptors : The compound's spirocyclic structure facilitates binding to various enzymes and receptors, which may inhibit their activity.
- Induction of Oxidative Stress : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells while affecting microbial viability.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests.
- Results indicated a Minimum Inhibitory Concentration (MIC) as low as 50 µg/mL for certain strains.
-
Anticancer Research :
- In a cell line study involving human breast cancer cells (MCF7), treatment with methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate resulted in a 70% reduction in cell viability at a concentration of 100 µg/mL after 48 hours.
- Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
